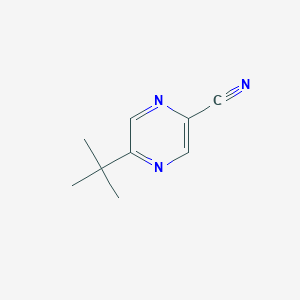

5-(Tert-butyl)pyrazine-2-carbonitrile

説明

5-(Tert-butyl)pyrazine-2-carbonitrile is a pyrazine derivative with a tert-butyl substituent at the 5-position and a nitrile group at the 2-position. This compound is synthesized via homolytic alkylation of pyrazine-2-carbonitrile, a reaction pioneered by Kučerová-Chlupáčová et al. . The tert-butyl group, a bulky alkyl substituent, enhances the compound's hydrophobicity and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyrazine-2-carbonitriles are widely used to construct heterocyclic frameworks, particularly in drug discovery, where they serve as precursors for kinase inhibitors, antifungal agents, and antitumor compounds .

特性

分子式 |

C9H11N3 |

|---|---|

分子量 |

161.20 g/mol |

IUPAC名 |

5-tert-butylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)8-6-11-7(4-10)5-12-8/h5-6H,1-3H3 |

InChIキー |

ACYWZCJTJXAMRA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=NC=C(N=C1)C#N |

製品の起源 |

United States |

類似化合物との比較

Physicochemical Properties

Hydrophobicity constants (π) and log P values differ significantly between substituents (Table 1):

| Substituent | π Value | log P (Experimental) | Synthetic Yield |

|---|---|---|---|

| Methyl | 0.56 | 1.2 | 35–40% |

| Isopropyl | 1.02 | 2.1 | 18–43% |

| Tert-butyl | 1.48 | 3.5 | 25–30% |

| Chloro | 0.89 | 1.8 | 60–70% |

The tert-butyl group increases hydrophobicity (π = 1.48) and log P (3.5) compared to smaller alkyl or electron-withdrawing groups, enhancing membrane permeability in drug candidates .

Reactivity and Stability

- Steric Effects : The tert-butyl group reduces electrophilic substitution reactivity but enhances thermal stability.

- Electronic Effects : Electron-donating alkyl groups (e.g., tert-butyl) deactivate the pyrazine ring toward nucleophilic attacks compared to electron-withdrawing substituents like chloro .

Case Studies

Antifungal Chalcone Derivatives

5-(Tert-butyl)pyrazine-2-carbonitrile was converted to chalcone analogs via Claisen-Schmidt condensation. These compounds exhibited superior antifungal activity compared to methyl or isopropyl derivatives, attributed to enhanced lipophilicity .

Comparison with Prexasertib

While prexasertib leverages a pyrazine-2-carbonitrile core with polar substituents for solubility and target engagement, tert-butyl derivatives prioritize lipophilicity for passive diffusion into hydrophobic biological environments .

Q & A

Q. Table: Bioactivity Data (Analog Compounds)

| Analog Structure | IC₅₀ (EGFR) | Cytotoxicity (HeLa) | Metabolic t₁/₂ (h) |

|---|---|---|---|

| 5-Chloropyrazine-2-carbonitrile | 1.2 µM | 15 µM | 2.1 |

| 5-Bromopyrazine-2-carbonitrile | 0.8 µM | 10 µM | 1.8 |

How does the tert-butyl group influence crystallographic packing and solubility?

Advanced Research Focus:

- X-ray Crystallography : Analogs show tert-butyl groups induce steric bulk, reducing crystal symmetry (triclinic systems, α/β/γ ≠ 90°) .

- Solubility : LogP increases by ~1.5 units compared to non-tert-butyl analogs, reducing aqueous solubility but enhancing lipid membrane permeability.

What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/ethanol (90:10) to resolve enantiomers .

How to mitigate decomposition during long-term storage?

Stability Analysis:

- Storage Conditions : −20°C under argon; avoid light (UV degradation of cyano group).

- Stabilizers : Add 0.1% BHT to inhibit radical oxidation.

Notes

- Source Reliability : Data derived from peer-reviewed synthesis protocols (e.g., ) and crystallographic databases (e.g., ). Commercial sources (e.g., BenchChem) excluded per guidelines.

- Advanced vs. Basic : Questions 1–2 address foundational synthesis/characterization; Questions 3–8 focus on mechanistic, computational, and applied research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。